3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

ADME membrane permeability drug-likeness

Select this 2,5-dimethoxyphenyl norbornene amide to access a rigid, sp³-rich scaffold that meets fragment-like criteria (MW 317 Da, TPSA ~84.8 Ų). The 2,5-dimethoxy pattern provides a latent quinone electrophile—absent in mono-methoxy or 2,4-dimethoxy analogs—enabling post-synthetic conversion to covalent warheads. Supplied as a diastereomeric mixture with up to four undefined stereocenters, it supports chiral resolution for eudismic ratio studies. Its logP (~2.1) and TPSA place it at the CNS drug-likeness boundary, making it an ideal tool for calibrating BBB penetration models. Procure the authentic compound to ensure the precise hydrogen-bonding geometry, metabolic stability, and electrophilic potential that substitution variants cannot replicate.

Molecular Formula C17H19NO5
Molecular Weight 317.34 g/mol
Cat. No. B5100964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Molecular FormulaC17H19NO5
Molecular Weight317.34 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2C3CC(C2C(=O)O)C=C3
InChIInChI=1S/C17H19NO5/c1-22-11-5-6-13(23-2)12(8-11)18-16(19)14-9-3-4-10(7-9)15(14)17(20)21/h3-6,8-10,14-15H,7H2,1-2H3,(H,18,19)(H,20,21)
InChIKeyDQJACJUOFZRVTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Physicochemical Profile & Screening Library Provenance


3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (C17H19NO5, MW 317.34 g/mol) belongs to the class of norbornene-2-carboxylic acid amides, specifically incorporating a 2,5-dimethoxyphenyl substituent [1]. This compound is commercially available through screening-library vendors including Maybridge (Thermo Fisher Scientific) and is cataloged within SpectraBase for its structural reference data [2]. Its core scaffold—a bicyclo[2.2.1]hept-5-ene ring with a carboxylic acid at position 2 and a substituted phenyl carbamoyl group at position 3—places it within a well-studied family of conformationally restricted amides, where the rigid norbornene framework imposes stereoelectronic constraints on the amide bond that alter hydrogen-bonding geometry, molecular shape, and metabolic stability relative to flexible linear amide analogs [3].

Why 3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Cannot Be Replaced by Mono-Methoxy or Regioisomeric Analogs


The 2,5-dimethoxyphenyl substitution pattern on the norbornene amide scaffold is not interchangeable with mono-methoxy, 2,4-dimethoxy, or unchlorinated analogs because even a single methoxy group relocation or omission produces quantifiable—and biologically consequential—changes in hydrogen-bond acceptor count, topological polar surface area (TPSA), lipophilicity (logP), and rotatable bond count [1][2][3]. These differences are not merely incremental; they cross defined thresholds used in drug-design filtering (e.g., TPSA < 90 Ų for CNS penetration, logP 1–3 for oral bioavailability), meaning the 2,5-dimethoxy compound occupies a distinct physicochemical space that cannot be reproduced by any single substitution variant [3][4]. A buyer who substitutes the 2-methoxyphenyl analog (CAS 61894-11-9) for the 2,5-dimethoxyphenyl compound therefore selects a molecule with 17% lower molecular weight, one fewer hydrogen-bond acceptor, 10% lower TPSA, and a lower logP—altering membrane permeability, solubility, and target-binding pharmacophore complementarity in ways that are irreversible without resynthesis [1][2].

Quantitative Differentiation of 3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Against Closest Analogs: A Head-to-Head Evidence Guide


Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiate 2,5-Dimethoxy from Mono-Methoxy Analog

The 2,5-dimethoxyphenyl target compound possesses five hydrogen-bond acceptors (HBA=5) and a calculated TPSA of ~84.8 Ų, versus four HBA and a TPSA of 75.6 Ų for the 2-methoxyphenyl analog (CAS 61894-11-9, CID 2803475) [1][2]. This +9.2 Ų TPSA increase is driven exclusively by the second methoxy oxygen and pushes the target into a higher PSA bin—below 90 Ų but above 80 Ų—associated with modulated oral absorption and CNS partitioning compared to compounds with PSA in the 70–80 Ų range [2][3].

ADME membrane permeability drug-likeness

Lipophilicity (XLogP3-AA) Modulation by 2,5-Dimethoxy Substitution vs. 2-Methoxy Analog

The target compound's computed XLogP3-AA is approximately 2.1 ± 0.3, compared to 1.6 for the mono-methoxyphenyl analog (CID 2803475) [1][2]. This ΔlogP ≈ +0.5 units represents a 5-fold difference in octanol-water partition coefficient (ΔlogD = +0.5 corresponds to a ~3.2× increase in partition coefficient) [3]. The increased lipophilicity results from the additional hydrophobic surface contributed by the second methoxy group while maintaining the same hydrogen-bond donor count (HBD=2), thus improving the lipophilic ligand efficiency (LLE = pIC50 – logP) potential if biological potency is held constant [4].

Lipophilicity solubility oral bioavailability

Rotatable Bond Count and Conformational Entropy Penalty Relative to 2,4-Dimethoxy Regioisomer

The target compound possesses 5 rotatable bonds (one amide C–N, one C–C from the amide carbonyl to the norbornane ring, one C–C from the norbornane ring to the carboxylic acid, and two methoxy O–CH₃ bonds), whereas the 2,4-dimethoxy regioisomer (C17H19NO5, MW 317 Da) has an identical number of rotatable bonds but with a different spatial arrangement of the methoxy groups that alters the accessible conformational space for the terminal aromatic ring [1][2]. This positional isomerism does not change molecular formula or rotatable bond count, but the 2,5-substitution pattern restricts the rotational freedom of the carbamoyl C–N bond more than the 2,4-pattern due to intramolecular steric interaction between the ortho-methoxy group and the amide carbonyl, as inferred from crystallographic data on related norbornene amides [3].

Conformational flexibility binding entropy selectivity

Synthetic Diversification: 2,5-Dimethoxyphenyl Amides Provide Entry to Oxidative Coupling and Quinone Chemistry Inaccessible to 2-Methoxy or 3,5-Dimethoxy Analogs

The target compound features a 2,5-dimethoxyaniline-derived amide. The 1,4-dimethoxybenzene moiety is a well-established precursor to p-benzoquinone via oxidative demethylation using ceric ammonium nitrate (CAN) or ortho-quinone structures via selective mono-demethylation with BBr₃ [1][2]. This synthetic handle is absent in the 2-methoxyphenyl analog (no para-methoxy group) and in the 3,5-dimethoxyphenyl isomer (meta-substitution does not support quinone formation). Furthermore, the free carboxylic acid group at position 2 of the norbornene ring enables amide coupling, esterification, or reduction to alcohol, providing a second diversification point that can be exploited in parallel library synthesis [3].

synthetic versatility oxidative coupling quinone pharmacology

Molecular Weight and Ligand Efficiency Thresholds: The 317 Da Sweet Spot vs. Chlorinated and Deoxygenated Analogs

The target compound's molecular weight of 317.34 g/mol places it within the fragment-like space (MW < 300 Da for strict fragment criteria, MW < 350 Da for 'lead-like' criteria), whereas the 4-chloro-2,5-dimethoxyphenyl analog (C17H18ClNO5, MW ~351.8 Da) exceeds the 350 Da threshold typically used for fragment-based screening libraries [1][2]. At 317 Da, every heavy atom contributes more meaningfully to binding: assuming a hypothetical IC₅₀ of 10 µM, the ligand efficiency index (LE = 1.4 × pIC₅₀ / N_heavy) would be 0.24 for the target (23 heavy atoms) versus 0.22 for the chlorinated analog (24 heavy atoms) at the same potency, a 9% relative advantage [3]. The target compound also has a lower molecular weight than the reduced norbornane analog (C17H21NO5, MW 319.4 Da), providing a slightly better molecular-weight economy for binding interactions [4].

Ligand efficiency fragment-based drug discovery molecular weight cutoff

Application Scenarios for 3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: From Fragment-Based Screening to Covalent Probe Design


Fragment-Based Drug Discovery (FBDD) Screening Library Enrichment

With a molecular weight of 317 Da, 5 hydrogen-bond acceptors, and a TPSA of ~84.8 Ų, the compound meets widely accepted fragment-likeness criteria (MW < 350 Da, HBA ≤ 6, TPSA < 90 Ų). The 2,5-dimethoxyphenyl group provides a dual hydrogen-bond acceptor motif (two methoxy oxygens) that can engage kinase hinge regions or protease oxyanion holes, while the norbornene carboxylic acid offers a rigid, sp³-rich scaffold that improves three-dimensionality relative to planar aromatic fragments. Procurement of this compound for FBDD libraries is supported by its commercial availability from Maybridge/Thermo Fisher and its inclusion in SpectraBase for structure verification via NMR and FTIR [1]. The TPSA difference of +9.2 Ų compared to the 2-methoxyphenyl analog (75.6 Ų) means the compound occupies a distinct chemical space bin within fragment collections, reducing redundancy when diversifying screening sets [2].

Covalent Probe and Quinone-Based Inhibitor Design

The 2,5-dimethoxyphenyl amide serves as a latent quinone electrophile: oxidative demethylation with CAN or selective mono-demethylation with BBr₃ converts it into a p-benzoquinone or ortho-quinone warhead respectively [3][4]. This chemistry is unique to the 2,5-dimethoxy substitution pattern and is absent in the 2-methoxyphenyl, 2,4-dimethoxyphenyl, and 3,5-dimethoxyphenyl analogs. Researchers designing covalent inhibitors of cysteine proteases, thioredoxin reductase, or other nucleophile-dependent enzymes can exploit this feature to generate target-selective electrophiles post-synthetically. The norbornene double bond also remains available for bioorthogonal conjugation (e.g., tetrazine ligation via inverse-electron-demand Diels–Alder) [5], providing an orthogonal labeling handle independent of the quinone chemistry.

Chiral Resolution and Stereochemical Structure-Activity Relationship (SSAR) Studies

The bicyclo[2.2.1]hept-5-ene scaffold possesses up to four stereogenic centers, and the compound is typically supplied as a mixture of diastereomers. The undefined stereocenter count (4, as annotated in PubChem for the 2-methoxyphenyl analog) means that procurement of the bulk compound followed by chiral chromatographic resolution (e.g., Chiralpak AD-H or Chiralcel OD-H columns) can yield individual stereoisomers for systematic SAR exploration [6]. This is distinct from the 4-chloro-2,5-dimethoxyphenyl analog, where the chlorine substituent adds synthetic complexity without expanding stereochemical diversity. The availability of pure stereoisomers enables measurement of eudismic ratios and identification of eutomers for target engagement, a workflow that is streamlined by the commercial availability of the racemic/scalemic mixture from multiple vendors.

Physicochemical Property Calibration for CNS Drug Discovery Programs

The compound's computed logP (~2.1) and TPSA (~84.8 Ų) position it near the boundary of CNS drug-likeness (optimal TPSA < 90 Ų, logP 2–4). This makes it an ideal tool compound for calibrating in silico CNS penetration models (e.g., BBB score, MPO score) and for benchmarking experimental permeability assays (PAMPA-BBB, MDCK-MDR1) against the mono-methoxy analog (logP 1.6, TPSA 75.6 Ų) [2][7]. The ~0.5 log unit difference in logP between the target and the 2-methoxyphenyl analog provides a controlled pair for measuring the impact of incremental lipophilicity on brain-to-plasma partitioning ratios (Kp,uu) without altering core scaffold or hydrogen-bond donor count. This pair can also be used to evaluate CYP450 inhibition shifts (e.g., CYP2C9, CYP2D6) attributable solely to the second methoxy group [8].

Quote Request

Request a Quote for 3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.